Cas no 87310-12-1 (pelargonicn acid, nonyl ester)

pelargonicn acid, nonyl ester structure
pelargonicn acid, nonyl ester structure
Nombre del producto:pelargonicn acid, nonyl ester
Número CAS:87310-12-1
MF:C18H36O2
Megavatios:284.477246284485
CID:861445
PubChem ID:522874

pelargonicn acid, nonyl ester Propiedades químicas y físicas

Nombre e identificación

    • pelargonicn acid, nonyl ester
    • nonyl nonan-1-oate
    • nonyl nonanoate
    • Nonanoic acid 1-nonyl ester
    • Renchi: 1S/C18H36O2/c1-3-5-7-9-11-13-15-17-20-18(19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3
    • Clave inchi: WWDHABCVIVMHKP-UHFFFAOYSA-N
    • Sonrisas: O=C(CCCCCCCC)OCCCCCCCCC

Atributos calculados

  • Calidad precisa: 284.271530387g/mol
  • Masa isotópica única: 284.271530387g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 20
  • Cuenta de enlace giratorio: 16
  • Complejidad: 202
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 7.6
  • Superficie del Polo topológico: 26.3Ų

pelargonicn acid, nonyl ester Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Solvents: Toluene ;  5 min, 30 °C
1.2 Catalysts: (T-4)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methy… Solvents: Toluene ;  1 h, 30 °C
1.3 Catalysts: Potassium hydroxide ,  Tricyclohexylphosphine Solvents: Toluene ;  rt → 110 °C; 24 h, 110 °C
Referencia
Dehydrogenative alcohol coupling and one-pot cross metathesis/dehydrogenative coupling reactions of alcohols using Hoveyda-Grubbs catalysts
Ozer, Halenur; et al, New Journal of Chemistry, 2021, 45(13), 5992-6000

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Lithium bromide ,  Hydrochloric acid ,  Hydrogen peroxide Solvents: Water ;  3 - 3.5 h, 65 - 70 °C
Referencia
Selective oxidation of primary alkanols into the "symmetrical" esters with the H2O2-MBr-HCl system
Nikishin, G. I.; et al, Russian Chemical Bulletin, 2011, 60(2), 310-312

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Methanol ;  18 - 20 h, 20 °C
Referencia
Primary alkanols: oxidative homocondensation in water and cross-condensation in methanol
Nikishin, G. I.; et al, Russian Chemical Bulletin, 2015, 64(12), 2845-2850

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: N-methylmorpholine N-oxide ,  Ozone Solvents: Dichloromethane
Referencia
Synthesis of dibromoolefins via a tandem ozonolysis-dibromoolefination reaction
Brown, Brenna Arlyce; et al, Tetrahedron Letters, 2013, 54(8), 792-795

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium bromate Catalysts: Hydrochloric acid ,  4-(Benzoylamino)-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Dimethylformamide ,  Water ;  2 h, rt
Referencia
4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions
Shen, Jiaxuan; et al, Chinese Journal of Chemistry, 2014, 32(5), 405-409

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Cesium manganese oxide ;  48 h, 150 °C
Referencia
Aerobic Self-Esterification of Alcohols Assisted by Mesoporous Manganese and Cobalt Oxide
Moharreri, Ehsan ; et al, ChemCatChem, 2019, 11(15), 3413-3422

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Potassium iodide ,  4-Acetamido-TEMPO Catalysts: 2,6-Lutidine Solvents: Dichloromethane ,  Water ;  pH 8.6, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Referencia
One-pot electrochemical synthesis of acid anhydrides from alcohols
Kashparova, V. P.; et al, Russian Journal of General Chemistry, 2017, 87(11), 2733-2735

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Iridium(2+), aqua(1,1′,4,4′,5,5′,6,6′-octahydro[2,2′-bipyrimidine]-5,5′-diol-κN1… ;  20 h, 5 MPa, 100 °C
Referencia
Hydrogenation of Alkyl Carboxylic Acids with Tetrahydropyrimidine-Derived Iridium Complexes under Mild Conditions
Lu, Sheng-Mei; et al, ACS Catalysis, 2022, 12(15), 9238-9243

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: Potassium hydroxide ,  Tricyclohexylphosphine Solvents: Toluene ;  rt → 110 °C; 24 h, 110 °C
Referencia
Dehydrogenative alcohol coupling and one-pot cross metathesis/dehydrogenative coupling reactions of alcohols using Hoveyda-Grubbs catalysts
Ozer, Halenur; et al, New Journal of Chemistry, 2021, 45(13), 5992-6000

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Water ;  18 - 20 h, 20 °C
Referencia
Primary alkanols: oxidative homocondensation in water and cross-condensation in methanol
Nikishin, G. I.; et al, Russian Chemical Bulletin, 2015, 64(12), 2845-2850

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Iodine Catalysts: 4-Acetamido-TEMPO Solvents: Dichloromethane ,  Water ;  20 - 22 °C; 3 h, 20 - 22 °C
1.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water ;  5 min, 20 - 22 °C
Referencia
A TEMPO-like nitroxide combined with an alkyl-substituted pyridine: An efficient catalytic system for the selective oxidation of alcohols with iodine
Kashparova, Vera P.; et al, Tetrahedron Letters, 2017, 58(36), 3517-3521

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Pyridine Catalysts: Iodine ,  4-Acetamido-TEMPO Solvents: Dichloromethane ,  Water ;  3 h, 20 - 25 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
Oxidative dimerization of alcohols in the presence of nitroxyl radical-iodine catalytic system
Kashparova, V. P.; et al, Russian Journal of General Chemistry, 2016, 86(11), 2423-2426

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: (Trifluoromethyl)benzene ;  24 h, 1 atm, 60 °C
Referencia
Non-plasmonic metal nanoparticles as visible light photocatalysts for the selective oxidation of aliphatic alcohols with molecular oxygen at near ambient conditions
Tana, Tana; et al, Chemical Communications (Cambridge, 2016, 52(77), 11567-11570

Synthetic Routes 14

Condiciones de reacción
1.1 Solvents: Toluene ;  5 min, rt
1.2 Catalysts: (T-4)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methy… Solvents: Toluene ;  2 h, 80 °C; 80 °C → 110 °C
1.3 Catalysts: Potassium hydroxide ,  Tricyclohexylphosphine ;  110 °C
2.1 Solvents: Toluene ;  5 min, 30 °C
2.2 Catalysts: (T-4)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methy… Solvents: Toluene ;  1 h, 30 °C
2.3 Catalysts: Potassium hydroxide ,  Tricyclohexylphosphine Solvents: Toluene ;  rt → 110 °C; 24 h, 110 °C
Referencia
Dehydrogenative alcohol coupling and one-pot cross metathesis/dehydrogenative coupling reactions of alcohols using Hoveyda-Grubbs catalysts
Ozer, Halenur; et al, New Journal of Chemistry, 2021, 45(13), 5992-6000

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sodium bromide ,  Sulfuric acid ,  Sodium bromate Solvents: Water ;  2.5 h, rt; 24 h, rt
Referencia
Oxidative esterification of primary alcohols at room temperature under aqueous medium
Reddy, N. Naresh Kumar; et al, Synthetic Communications, 2018, 48(13), 1663-1670

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- ,  1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) Catalysts: Bis(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)bis[(1,2,3-η)-2-methyl-2-… Solvents: Toluene ;  12 h, 70 °C; 70 °C → rt
1.2 24 h, 125 °C
Referencia
N-Formylation of Amines by Methanol Activation
Ortega, Nuria; et al, Organic Letters, 2013, 15(7), 1776-1779

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide ,  Hydrogen bromide Solvents: Methanol ,  Water ;  65 - 70 °C; 7 - 9 h, 65 - 70 °C
Referencia
Primary alkanols: oxidative homocondensation in water and cross-condensation in methanol
Nikishin, G. I.; et al, Russian Chemical Bulletin, 2015, 64(12), 2845-2850

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Pyridine ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  4 h, rt
Referencia
Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases
Bobbitt, James M.; et al, Journal of Organic Chemistry, 2014, 79(3), 1055-1067

pelargonicn acid, nonyl ester Raw materials

pelargonicn acid, nonyl ester Preparation Products

pelargonicn acid, nonyl ester Literatura relevante

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